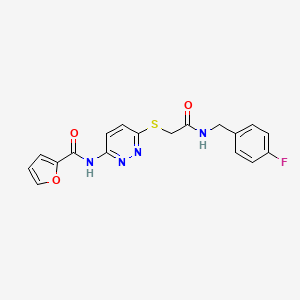

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

N-(6-((2-((4-Fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioethyl-oxoethyl linker bearing a 4-fluorobenzylamino group and a furan-2-carboxamide moiety. This structure combines a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) with a furan-based carboxamide, linked via a sulfur-containing side chain. Such structural features are common in medicinal chemistry for targeting enzymes or receptors involved in inflammatory or oncological pathways .

Properties

IUPAC Name |

N-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3S/c19-13-5-3-12(4-6-13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-2-1-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANFUZYHKUQGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Furan Ring: The furan ring is often introduced via a coupling reaction with the pyridazine ring.

Addition of the Fluorobenzyl Group: This step involves the reaction of the intermediate with 4-fluorobenzylamine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.

Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles, including pyrimidinones, dihydropyridines, and thiazole derivatives. Below is a comparative analysis:

Key Data Table

| Parameter | Target Compound | Pyrimidinone (2d) | Dihydropyridine (AZ257) | Thiazole (923226-70-4) |

|---|---|---|---|---|

| Core Structure | Pyridazine | Pyrimidin-4(3H)-one | 1,4-Dihydropyridine | Thiazole |

| Molecular Weight (g/mol) | ~370–380 (estimated) | 397.10 | ~450 (estimated) | 371.40 |

| Key Substituent | 4-Fluorobenzylamino | 4-Nitrophenyl | 4-Bromophenyl | 3-Methoxybenzyl |

| Melting Point (°C) | Not reported | 227.6–228.6 | Not reported | Not reported |

| Potential Applications | Kinase inhibition, anti-cancer | Redox-active probes | Calcium channel modulation | Enzyme inhibition |

Research Findings

- Pyridazine vs.

- Fluorine vs. Methoxy : Fluorine’s electronegativity enhances membrane permeability compared to methoxy groups, as seen in thiazole derivatives ( vs. 5) .

- Thioether Stability : Thioether linkages (target compound) are less prone to hydrolysis than ester or amide bonds in dihydropyridines (), improving in vivo stability .

Biological Activity

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₅O₃S |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 1021061-92-6 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. It is believed to modulate the activity of specific enzymes and receptors involved in critical cellular processes, including:

- Enzyme Inhibition : The compound may bind to and inhibit the activity of enzymes that are crucial in disease pathways.

- Receptor Modulation : It can interact with cellular receptors, thereby influencing signaling pathways.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

-

Anticancer Activity :

- The compound has been evaluated for its potential as an anticancer agent. Studies suggest that it interacts effectively with enzymes and receptors involved in tumor growth and proliferation .

- It has shown significant cytotoxic effects against various cancer cell lines, indicating its potential for therapeutic applications in oncology.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Cytotoxicity Studies :

-

Mechanistic Insights :

- Research demonstrated that the compound could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, further supporting its role as a potential anticancer therapeutic.

- Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.